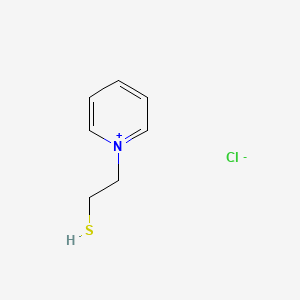
1-(2-Sulfanylethyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Sulfanylethyl)pyridin-1-ium chloride is a pyridinium salt that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with a sulfanylethyl group, making it a versatile molecule in both organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Sulfanylethyl)pyridin-1-ium chloride typically involves the alkylation of pyridine with a suitable sulfanylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(2-Sulfanylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles (e.g., hydroxide, cyanide); reactions are often conducted in aqueous or mixed solvent systems under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Corresponding substituted pyridinium salts.
科学研究应用
1-(2-Sulfanylethyl)pyridin-1-ium chloride has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
作用机制
The mechanism of action of 1-(2-Sulfanylethyl)pyridin-1-ium chloride is largely dependent on its chemical structure. The pyridinium ring can interact with various molecular targets through π-π interactions, hydrogen bonding, and electrostatic interactions. The sulfanylethyl group can undergo redox reactions, contributing to the compound’s overall reactivity. These interactions and reactions enable the compound to exert its effects in different chemical and biological systems.
相似化合物的比较
- 1-(2-Hydroxyethyl)pyridin-1-ium chloride
- 1-(2-Aminoethyl)pyridin-1-ium chloride
- 1-(2-Methylethyl)pyridin-1-ium chloride
Comparison: 1-(2-Sulfanylethyl)pyridin-1-ium chloride is unique due to the presence of the sulfanylethyl group, which imparts distinct redox properties and reactivity compared to its analogs For instance, 1-(2-Hydroxyethyl)pyridin-1-ium chloride lacks the sulfur atom, resulting in different chemical behavior and applications
属性
CAS 编号 |
88516-28-3 |
|---|---|
分子式 |
C7H10ClNS |
分子量 |
175.68 g/mol |
IUPAC 名称 |
2-pyridin-1-ium-1-ylethanethiol;chloride |
InChI |
InChI=1S/C7H9NS.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;1H |
InChI 键 |
RIBHPTFRWWJERH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C=C1)CCS.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


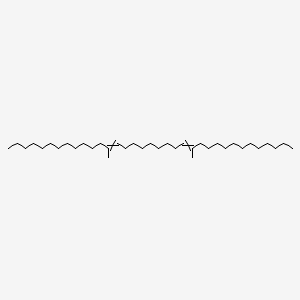
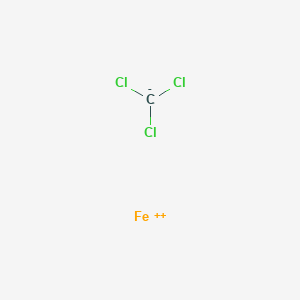
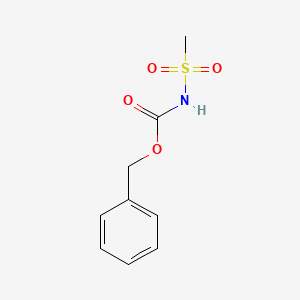
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)
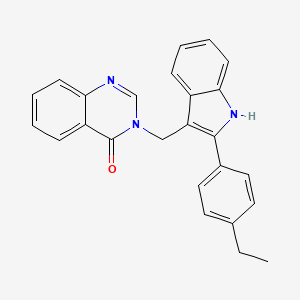
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)

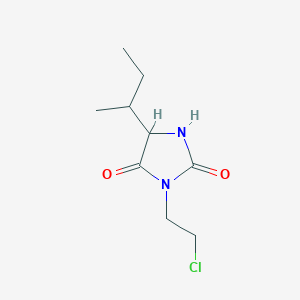
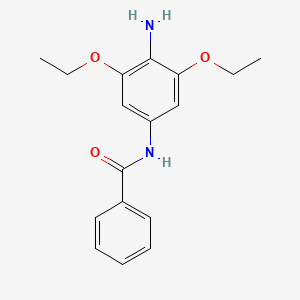
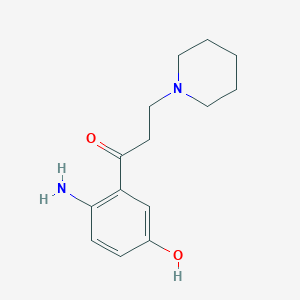
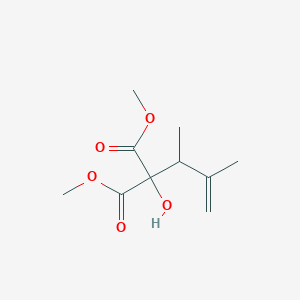
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)

